Cas no 1261790-50-4 (4'-Fluoro-2'-nitro-2,4,5-trichlorobiphenyl)

4'-Fluoro-2'-nitro-2,4,5-trichlorobiphenyl 化学的及び物理的性質
名前と識別子
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- 4'-Fluoro-2'-nitro-2,4,5-trichlorobiphenyl
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- インチ: 1S/C12H5Cl3FNO2/c13-9-5-11(15)10(14)4-8(9)7-2-1-6(16)3-12(7)17(18)19/h1-5H
- InChIKey: NLNIOLBRAODJCQ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C(=CC=1C1C=CC(=CC=1[N+](=O)[O-])F)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 341
- トポロジー分子極性表面積: 45.8
- 疎水性パラメータ計算基準値(XlogP): 5.9
4'-Fluoro-2'-nitro-2,4,5-trichlorobiphenyl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011003556-500mg |
4'-Fluoro-2'-nitro-2,4,5-trichlorobiphenyl |
1261790-50-4 | 97% | 500mg |
790.55 USD | 2021-05-28 | |
Alichem | A011003556-1g |
4'-Fluoro-2'-nitro-2,4,5-trichlorobiphenyl |
1261790-50-4 | 97% | 1g |
1,490.00 USD | 2021-05-28 | |
Alichem | A011003556-250mg |
4'-Fluoro-2'-nitro-2,4,5-trichlorobiphenyl |
1261790-50-4 | 97% | 250mg |
489.60 USD | 2021-05-28 |
4'-Fluoro-2'-nitro-2,4,5-trichlorobiphenyl 関連文献
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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4'-Fluoro-2'-nitro-2,4,5-trichlorobiphenylに関する追加情報
4'-Fluoro-2'-nitro-2,4,5-trichlorobiphenyl (CAS No. 1261790-50-4): An Overview
4'-Fluoro-2'-nitro-2,4,5-trichlorobiphenyl (CAS No. 1261790-50-4) is a complex organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various scientific fields. This compound is characterized by its biphenyl core, which is substituted with a fluorine atom, a nitro group, and multiple chlorine atoms. The combination of these functional groups imparts distinct chemical and physical properties, making it a subject of interest in both academic research and industrial applications.
The molecular formula of 4'-Fluoro-2'-nitro-2,4,5-trichlorobiphenyl is C13H6Cl3FNO2, and its molecular weight is approximately 338.53 g/mol. The compound's structure features a biphenyl backbone with a fluorine atom at the 4' position, a nitro group at the 2' position, and chlorine atoms at the 2, 4, and 5 positions on the other phenyl ring. This arrangement results in a highly substituted molecule with a range of potential reactivities and interactions.
In terms of physical properties, 4'-Fluoro-2'-nitro-2,4,5-trichlorobiphenyl is typically a solid at room temperature and exhibits low solubility in water. However, it shows good solubility in organic solvents such as dichloromethane, acetone, and dimethyl sulfoxide (DMSO). These solubility characteristics make it suitable for use in various chemical reactions and analytical techniques.
The chemical stability of 4'-Fluoro-2'-nitro-2,4,5-trichlorobiphenyl is influenced by its functional groups. The presence of the nitro group can make the compound more susceptible to reduction reactions under certain conditions. Additionally, the multiple chlorine atoms can participate in substitution reactions or undergo elimination processes under specific reaction conditions. These properties make the compound a valuable starting material for the synthesis of more complex molecules.
In the realm of academic research, 4'-Fluoro-2'-nitro-2,4,5-trichlorobiphenyl has been studied for its potential applications in materials science and pharmaceutical research. Recent studies have explored its use as an intermediate in the synthesis of novel materials with unique electronic and optical properties. For instance, researchers have investigated the incorporation of this compound into polymer matrices to enhance their performance in optoelectronic devices.
In the pharmaceutical industry, 4'-Fluoro-2'-nitro-2,4,5-trichlorobiphenyl has shown promise as a lead compound for drug development. Its structural complexity and functional group diversity make it an attractive candidate for modifying existing drugs or designing new therapeutic agents. Preliminary studies have focused on its potential as an antibacterial agent due to its ability to disrupt bacterial cell membranes. Additionally, ongoing research is exploring its anti-inflammatory properties and potential use in treating various inflammatory diseases.
The environmental impact of 4'-Fluoro-2'-nitro-2,4,5-trichlorobiphenyl is another area of active investigation. Given its complex structure and potential persistence in the environment, researchers are studying its biodegradability and ecotoxicological effects. Early findings suggest that while the compound may exhibit some environmental persistence, it does not pose significant risks when handled properly and disposed of according to regulatory guidelines.
In conclusion, 4'-Fluoro-2'-nitro-2,4,5-trichlorobiphenyl (CAS No. 1261790-50-4) is a multifaceted compound with a wide range of potential applications in both research and industry. Its unique chemical structure provides a foundation for further exploration in materials science and pharmaceutical development. As ongoing research continues to uncover new insights into its properties and applications, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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